2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 22R-Hydroxycholesterol is synthesized from cholesterol through a series of hydroxylation reactions catalyzed by the enzyme cholesterol side-chain cleavage enzyme (P450scc) . The process involves the hydroxylation of cholesterol to form 22R-hydroxycholesterol, which is further hydroxylated to form 20α,22R-dihydroxycholesterol. Finally, the bond between carbons 20 and 22 is cleaved to form pregnenolone .
Industrial Production Methods: Industrial production of 22R-hydroxycholesterol typically involves the use of biocatalysts such as cytochrome P450 enzymes to achieve the necessary hydroxylation reactions . These enzymes are often derived from microbial sources and are optimized for large-scale production.
Types of Reactions:
Oxidation: 22R-Hydroxycholesterol undergoes further hydroxylation to form 20α,22R-dihydroxycholesterol.
Reduction: It can be reduced to form various steroid intermediates.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes under physiological conditions.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products:
Pregnenolone: Formed through the cleavage of the bond between carbons 20 and 22.
Diosgenin: Formed through a series of oxidation reactions.
Scientific Research Applications
22R-Hydroxycholesterol has several scientific research applications:
Mechanism of Action
22R-Hydroxycholesterol exerts its effects by acting as a ligand for liver X receptors, which are sensors of sterol concentration and regulate fatty acid metabolism . It also binds to β-amyloid peptide, protecting neuronal cells from β-amyloid-induced cytotoxicity . The compound is involved in the biosynthesis of pregnenolone through the action of cholesterol side-chain cleavage enzyme (P450scc) .
Comparison with Similar Compounds
22S-Hydroxycholesterol: Similar in structure but not recruited for diosgenin biosynthesis.
27-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.
Uniqueness: 22R-Hydroxycholesterol is unique in its strict stereospecificity for hydroxylation reactions and its role in the biosynthesis of pregnenolone and diosgenin . Unlike 22S-hydroxycholesterol, it is specifically recruited for diosgenin biosynthesis .
Properties
IUPAC Name |
2-methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-4-12(18-9-15-10-21-15)2-3-16(11)17(5-13-7-19-13)6-14-8-20-14/h2-4,13-15H,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRZKNMUSBNOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CO2)N(CC3CO3)CC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
114731-82-7 | |
Record name | 2-Oxiranemethanamine, N-[2-methyl-4-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114731-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40594211 | |
Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]-N,N-bis[(oxiran-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110656-67-2 | |
Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]-N,N-bis[(oxiran-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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